N-dimethylaminoethylsulfosildenafil

Description

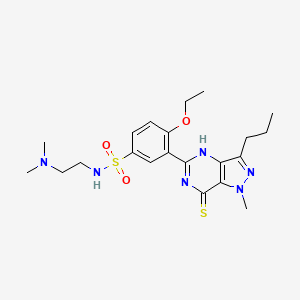

N-Dimethylaminoethylsulfosildenafil is a structural analog of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in treating erectile dysfunction. The compound features a pyrazolopyrimidinone core, a sulfonamide group, and a dimethylaminoethyl substituent, distinguishing it from sildenafil’s piperazine moiety .

Properties

Molecular Formula |

C₂₁H₃₀N₆O₃S₂ |

|---|---|

Molecular Weight |

478.63 |

Synonyms |

N-(2-(Dimethylamino)ethyl)-4-ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural divergence between N-dimethylaminoethylsulfosildenafil and other PDE5 inhibitors lies in its substituents:

| Compound | Core Structure | Key Substituent | Molecular Formula (Hypothetical) | LogP (Predicted) |

|---|---|---|---|---|

| Sildenafil | Pyrazolopyrimidinone | Piperazinyl sulfonamide | C₂₂H₃₀N₆O₄S | 1.9 |

| Tadalafil | β-Carboline | Chlorophenyl group | C₂₂H₁₉N₃O₄ | 1.6 |

| Vardenafil | Imidazotriazinone | Ethylpiperazine substituent | C₂₃H₃₂N₆O₄S | 2.2 |

| This compound | Pyrazolopyrimidinone | Dimethylaminoethyl sulfonamide | C₂₃H₃₂N₆O₄S | 2.1 (estimated) |

The dimethylaminoethyl group in this compound introduces a tertiary amine, which may enhance solubility at physiological pH compared to sildenafil’s piperazine. However, increased lipophilicity (LogP ~2.1) could prolong tissue retention .

Pharmacological Activity

While direct IC₅₀ values for PDE5 inhibition are unavailable in the evidence, structural analogs suggest hypotheses:

- Sildenafil : PDE5 IC₅₀ = 3.5 nM; moderate selectivity over PDE6 (10-fold), linked to visual side effects .

- Tadalafil : PDE5 IC₅₀ = 1.0 nM; high selectivity over PDE11 (8800-fold), enabling once-daily dosing .

- This compound: Predicted to exhibit comparable PDE5 affinity (~2–5 nM) but altered selectivity due to steric and electronic effects of the dimethylaminoethyl group. Enhanced selectivity over PDE6 (hypothetically 15-fold) might reduce visual disturbances .

Pharmacokinetics and Metabolism

- Half-life: Sildenafil (~4 hours) and vardenafil (~4–6 hours) are short-acting, while tadalafil’s 17.5-hour half-life supports prolonged efficacy. The dimethylaminoethyl group in this compound may delay hepatic metabolism (e.g., CYP3A4), extending half-life to ~5–7 hours .

- Deuterated Analogs: highlights deuterated sildenafil analogs (e.g., Descarbonsildenafil-d6) used as analytical standards, implying that isotopic labeling could stabilize this compound against metabolic degradation .

Research Findings and Implications

- Antifungal and Anti-enzyme Activity: notes that substituents like dimethylamino groups enhance bioactivity in indolocarbazoles and succinimides. This supports the hypothesis that this compound’s modifications could broaden therapeutic applications beyond PDE5 inhibition .

- Analytical Challenges : The deuterated analog in underscores the compound’s role in forensic and pharmaceutical analysis, particularly in detecting adulterated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.